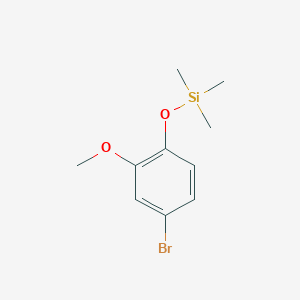
4-Bromoguaiacol, TMS derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromoguaiacol, trimethylsilyl ether, is a derivative of 4-bromoguaiacol where the hydroxyl group is protected by a trimethylsilyl group. This compound is often used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) due to its stability and volatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoguaiacol, trimethylsilyl ether, typically involves the reaction of 4-bromoguaiacol with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is usually carried out in an aprotic solvent like dichloromethane or hexane, with pyridine added as a catalyst to speed up the reaction. The mixture is heated at around 65°C for approximately 20 minutes to ensure complete silylation .
Industrial Production Methods
In an industrial setting, the production of 4-Bromoguaiacol, trimethylsilyl ether, follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
4-Bromoguaiacol, trimethylsilyl ether, can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The bromine atom can be reduced to form 4-guaiacol, trimethylsilyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine-containing by-products.
Reduction: 4-Guaiacol, trimethylsilyl ether.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromoguaiacol, trimethylsilyl ether, has several applications in scientific research:
Chemistry: Used as a standard in GC-MS for the analysis of complex mixtures.
Biology: Employed in the study of enzyme-catalyzed reactions involving guaiacol derivatives.
Medicine: Investigated for its potential antioxidant properties and its role in drug metabolism studies.
Industry: Used in the synthesis of other brominated compounds and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 4-Bromoguaiacol, trimethylsilyl ether, involves its interaction with various molecular targets. The trimethylsilyl group protects the hydroxyl group, making the compound more stable and less reactive under certain conditions. This protection allows for selective reactions at other sites on the molecule, such as the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new derivatives .
類似化合物との比較
Similar Compounds
4-Bromoguaiacol: The parent compound without the trimethylsilyl protection.
5-Bromo-4-formylguaiacol: Another brominated guaiacol derivative with a formyl group.
4-Chloroguaiacol: A similar compound with a chlorine atom instead of bromine
Uniqueness
4-Bromoguaiacol, trimethylsilyl ether, is unique due to the presence of the trimethylsilyl group, which provides increased stability and volatility. This makes it particularly useful in analytical techniques like GC-MS, where the stability of the compound is crucial for accurate analysis .
特性
CAS番号 |
65854-87-7 |
|---|---|
分子式 |
C10H15BrO2Si |
分子量 |
275.21 g/mol |
IUPAC名 |
(4-bromo-2-methoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H15BrO2Si/c1-12-10-7-8(11)5-6-9(10)13-14(2,3)4/h5-7H,1-4H3 |
InChIキー |
RNPOJXMVZIEWSN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)
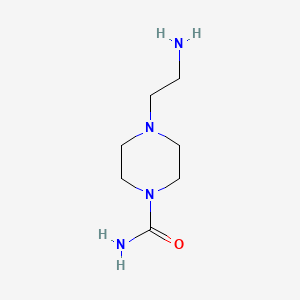
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)



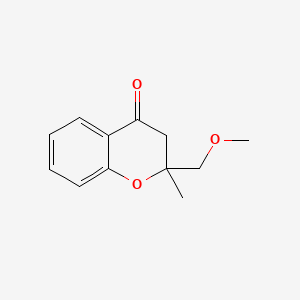
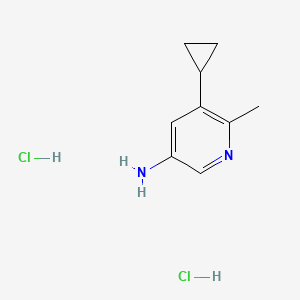
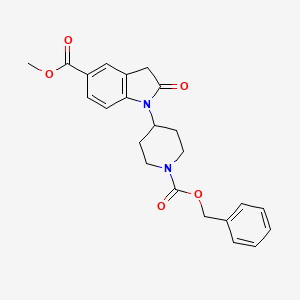
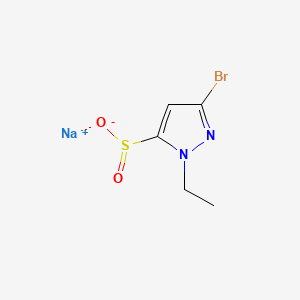
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
